molecular formula C7H10BrNO B2658442 2-Bromo-5-(tert-butyl)oxazole CAS No. 1713477-20-3

2-Bromo-5-(tert-butyl)oxazole

Cat. No.: B2658442
CAS No.: 1713477-20-3
M. Wt: 204.067
InChI Key: IIZKRONXWSSBHO-UHFFFAOYSA-N
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Description

2-Bromo-5-(tert-butyl)oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms The presence of a bromine atom at the second position and a tert-butyl group at the fifth position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(tert-butyl)oxazole typically involves the bromination of 5-(tert-butyl)oxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(tert-butyl)oxazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted oxazoles.

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of 5-(tert-butyl)oxazole.

Scientific Research Applications

2-Bromo-5-(tert-butyl)oxazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the development of new materials with specific properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(tert-butyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and tert-butyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methyl-oxazole: Similar structure but with a methyl group instead of a tert-butyl group.

    2-Chloro-5-(tert-butyl)oxazole: Similar structure but with a chlorine atom instead of a bromine atom.

    5-(tert-Butyl)oxazole: Lacks the bromine atom at the second position.

Uniqueness

2-Bromo-5-(tert-butyl)oxazole is unique due to the combination of the bromine atom and tert-butyl group, which can influence its reactivity and interactions in chemical and biological systems. This combination can enhance its potential as an intermediate in organic synthesis and its applications in medicinal chemistry.

Properties

IUPAC Name

2-bromo-5-tert-butyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZKRONXWSSBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713477-20-3
Record name 2-bromo-5-tert-butyl-1,3-oxazole
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